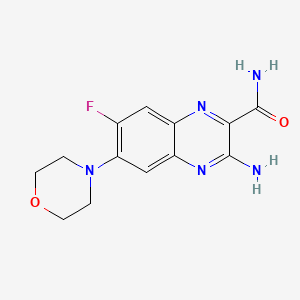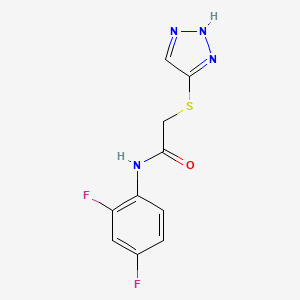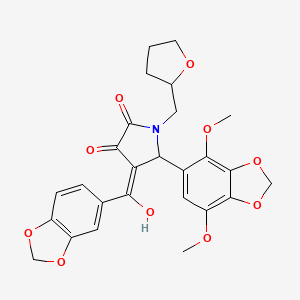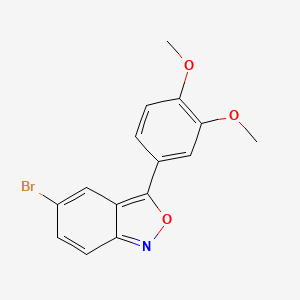![molecular formula C21H21Cl2N3O3S B11051935 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11051935.png)
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]-N~1~-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide: is a complex organic compound that features a benzamide core substituted with various functional groups, including dichloro, cyclopropylamino, sulfonyl, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N~1~-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzamide Core: This can be achieved through the reaction of 2,4-dichlorobenzoic acid with appropriate amines under coupling conditions.
Introduction of the Cyclopropylamino Group: This step involves the reaction of the intermediate with cyclopropylamine, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Indole Moiety: The final step involves the coupling of the indole derivative with the benzamide intermediate, which can be facilitated by palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Sulfide or thiol derivatives.
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, it is used to study the interactions of indole derivatives with biological targets, including enzymes and receptors.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N~1~-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2,4-Dichloro-5-[(methylamino)sulfonyl]-N~1~-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
- 2,4-Dichloro-5-[(ethylamino)sulfonyl]-N~1~-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
Uniqueness: The presence of the cyclopropylamino group in 2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N~1~-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide distinguishes it from similar compounds. This group can influence the compound’s biological activity and its interaction with molecular targets, potentially leading to unique pharmacological properties.
Properties
Molecular Formula |
C21H21Cl2N3O3S |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C21H21Cl2N3O3S/c1-12-14(15-4-2-3-5-19(15)25-12)8-9-24-21(27)16-10-20(18(23)11-17(16)22)30(28,29)26-13-6-7-13/h2-5,10-11,13,25-26H,6-9H2,1H3,(H,24,27) |
InChI Key |
JLPRWPPIUSTCCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)NC4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-(quinolin-7-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11051860.png)


![N-{4-[(4-fluorophenyl)amino]-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-7-yl}benzamide](/img/structure/B11051886.png)


![(1E)-N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-3-methylphenyl)ethanimidamide](/img/structure/B11051914.png)
![3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B11051920.png)
![3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole](/img/structure/B11051924.png)
![methyl 3-(3-hydroxy-4-methoxyphenyl)-3-(3-hydroxy-6-{[(4-methoxyphenyl)sulfanyl]methyl}-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11051930.png)

![4-(4-Hydroxy-3,5-dimethoxyphenyl)-3-methyl-1-(1-methyl-1H-1,3-benzimidazol-2-YL)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B11051944.png)
![3,3'-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dipropanoic acid](/img/structure/B11051952.png)

